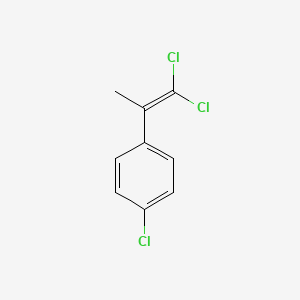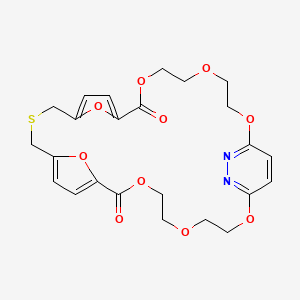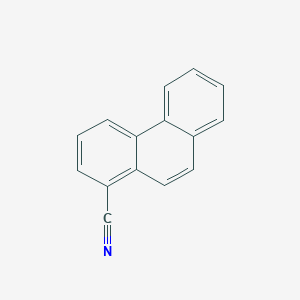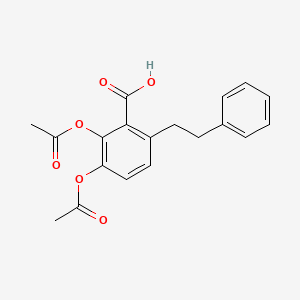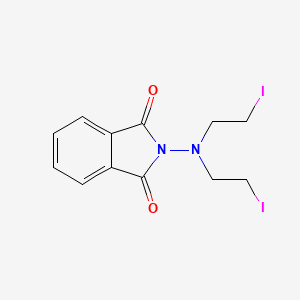![molecular formula C19H24O6Si B14440360 {2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone CAS No. 79876-61-2](/img/structure/B14440360.png)
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone is a complex organic compound with a unique structure that combines phenyl and methanone groups with a trimethoxysilylpropoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone typically involves the reaction of 2-hydroxy-4-phenylmethanone with 3-(trimethoxysilyl)propyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenylmethanone attacks the silicon atom of the trimethoxysilylpropyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The trimethoxysilyl group can enhance the compound’s stability and facilitate its incorporation into polymer matrices, improving the mechanical properties of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone
- 2-Hydroxy-4-(3-trimethoxysilylpropoxy)benzophenone
Uniqueness
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the trimethoxysilyl group enhances its reactivity and compatibility with various substrates, making it a valuable compound for diverse applications.
Propriétés
Numéro CAS |
79876-61-2 |
|---|---|
Formule moléculaire |
C19H24O6Si |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
[2-hydroxy-4-(3-trimethoxysilylpropoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H24O6Si/c1-22-26(23-2,24-3)13-7-12-25-16-10-11-17(18(20)14-16)19(21)15-8-5-4-6-9-15/h4-6,8-11,14,20H,7,12-13H2,1-3H3 |
Clé InChI |
BYKWAOOOMVUQOQ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


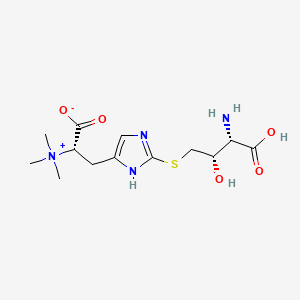

![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
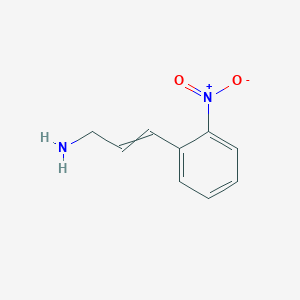
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)

![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
